molecular formula C15H20N2O3S B14572988 N-(2-Phenylethenesulfonyl)azepane-1-carboxamide CAS No. 61298-72-4

N-(2-Phenylethenesulfonyl)azepane-1-carboxamide

Cat. No.: B14572988
CAS No.: 61298-72-4
M. Wt: 308.4 g/mol
InChI Key: YRULWMHQPIGTPV-UHFFFAOYSA-N
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Description

N-(2-Phenylethenesulfonyl)azepane-1-carboxamide is a compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology. This compound is characterized by the presence of a phenylethenesulfonyl group attached to an azepane ring, which is further functionalized with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethenesulfonyl)azepane-1-carboxamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethenesulfonyl)azepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

N-(2-Phenylethenesulfonyl)azepane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Phenylethenesulfonyl)azepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Phenylethenesulfonyl)azepane-1-carboxamide is unique due to the combination of the phenylethenesulfonyl group, azepane ring, and carboxamide functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

61298-72-4

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

N-(2-phenylethenylsulfonyl)azepane-1-carboxamide

InChI

InChI=1S/C15H20N2O3S/c18-15(17-11-6-1-2-7-12-17)16-21(19,20)13-10-14-8-4-3-5-9-14/h3-5,8-10,13H,1-2,6-7,11-12H2,(H,16,18)

InChI Key

YRULWMHQPIGTPV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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